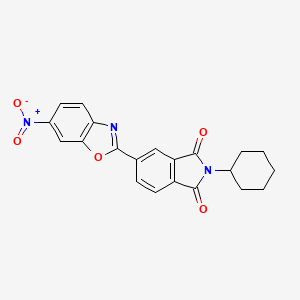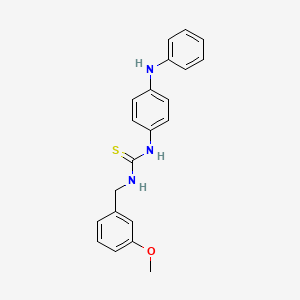
N-(2-methoxyphenyl)-N'-3-quinolinylurea
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-3-quinolinylurea, also known as NSC 10114, is a chemical compound that belongs to the family of quinoline derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, cyclin-dependent kinases, and histone deacetylases. N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and DNA repair. Moreover, N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has been found to modulate the expression of various genes involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote cancer cell growth and survival. N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Furthermore, N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has been found to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, which provides a solid foundation for further research. However, N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. Moreover, N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has not been extensively studied in clinical trials, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to investigate its potential applications in other fields, such as agriculture and industry. Moreover, further studies are needed to elucidate its mechanism of action and to identify its target molecules. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a cancer treatment.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to their death. In addition, N-(2-methoxyphenyl)-N'-3-quinolinylurea 10114 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-4-8-15(16)20-17(21)19-13-10-12-6-2-3-7-14(12)18-11-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFODNZWERAKJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-quinolin-3-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4755071.png)
![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4755077.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3,5-dichloro-2-pyridinyl)acetamide](/img/structure/B4755084.png)
![4-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4755090.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4755097.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4755100.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-propylurea](/img/structure/B4755109.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4755113.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4755130.png)
![N-cyclopentyl-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4755136.png)

![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4755178.png)